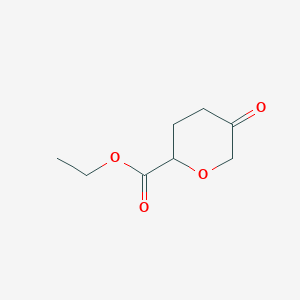

Ethyl 5-oxooxane-2-carboxylate

説明

Significance of Lactones as Synthetic Intermediates and Scaffolds

Lactones, which are cyclic esters, represent a crucial class of heterocyclic compounds in organic chemistry. Their importance stems from their prevalence in a wide array of biologically active natural products, including antibiotics and antitumor agents. researchgate.net Lactones are considered "privileged structures" that serve as versatile synthetic intermediates for creating a variety of functional groups. researchgate.netclockss.org Due to their inherent ring strain, particularly in smaller rings like β-lactones, they readily react with a range of nucleophiles, leading to either acyl or alkyl carbon-oxygen bond cleavage. researchgate.netclockss.org This reactivity makes them valuable building blocks for the synthesis of more complex molecules such as amino acids, aldol (B89426) adducts, and other heterocycles. clockss.org The development of new synthetic methodologies often focuses on transforming simple precursors into complex molecular architectures, and lactones are frequently key intermediates in these multi-step syntheses. researchgate.nettandfonline.com α-Bromolactones, for instance, are highly versatile synthetic intermediates for introducing lactone units into organic molecules and are used in the synthesis of functional materials and pharmaceuticals. nih.gov

Overview of Dihydropyrans and Oxane Derivatives in Chemical Synthesis

Oxane, the preferred IUPAC name for tetrahydropyran (B127337) (THP), is a saturated six-membered ring containing one oxygen atom. wikipedia.org While tetrahydropyran itself is a relatively simple compound, its derivatives are extensively used in organic synthesis. wikipedia.org A prominent application is the use of the 2-tetrahydropyranyl (THP) group as a protecting group for alcohols, formed by the reaction of an alcohol with 3,4-dihydropyran. wikipedia.org

Dihydropyran compounds are oxygen-containing heterocycles found in many natural products and often exhibit a wide range of biological activities. sioc-journal.cnfrontiersin.org They are also critical precursors in the synthesis of carbohydrates and other natural products. sioc-journal.cn The synthesis of functionalized dihydropyran derivatives is an active area of research, with methods like the Diels-Alder reaction being employed to construct the dihydropyran ring system. beilstein-journals.orggoogle.com These heterocyclic scaffolds are valuable in creating diverse molecular structures, including non-classical saccharides and complex bicyclic systems. beilstein-journals.org

Contextualization of Ethyl 5-oxooxane-2-carboxylate within β-Keto Esters and Cyclic Ketones

This compound is a specific example of a cyclic β-keto ester. Its structure incorporates the oxane (tetrahydropyran) ring, a ketone functional group, and an ethyl ester. This combination of features makes it a valuable building block in synthetic chemistry.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate |

| CAS Number | 1408075-77-3 |

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| Storage Temperature | 2-8°C |

Data sourced from references chemdad.comthsci.comchemshuttle.comchemicalbook.com

β-Keto esters are organic compounds that feature a ketone functional group at the β-position relative to an ester group. This unique arrangement of functional groups confers upon them both electrophilic and nucleophilic reactivity, making them exceptionally versatile synthons in organic synthesis. researchgate.netresearchgate.net The presence of protons on the α-carbon (the carbon between the two carbonyl groups) makes them acidic and allows for the formation of a stable enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Several methods exist for the synthesis of β-keto esters, with the Claisen condensation being a classic example, where two ester molecules react to form a β-keto ester. researchgate.net The Dieckmann condensation is an intramolecular version of this reaction used to form cyclic β-keto esters from diesters, particularly 5- or 6-membered rings. researchgate.net Other synthetic routes include the reaction of carboxylic acids with ynol ethers, the coupling of α-keto acids with ynamides, and the acylation of thioesters. organic-chemistry.org The reactivity and synthetic utility of β-keto esters can be further expanded through palladium-catalyzed reactions of their allylic esters, which generate palladium enolates as key intermediates. nih.gov

β-Keto esters are fundamental intermediates in the synthesis of a vast number of physiologically active compounds and complex drug molecules. researchgate.netresearchgate.net Their unique reactivity allows for the construction of various heterocyclic and carbocyclic structures that form the core of many pharmaceuticals. organic-chemistry.org For instance, chiral β-hydroxyesters, which are readily produced by the asymmetric reduction of β-ketoesters, are crucial building blocks for biologically active compounds. scielo.br These include inhibitors of cholesterol biosynthesis and key components of certain pheromones. scielo.br

Furthermore, β-keto esters are precursors for the synthesis of β-amino acids, which are integral components of several important pharmaceuticals like the anticancer drug paclitaxel. plos.org The enzymatic hydrolysis of β-keto esters is often the first step in a cascade reaction to produce these valuable β-amino acids. plos.org The transesterification of β-keto esters is another significant transformation, enabling the synthesis of diverse esters that can be used to create compounds with pharmaceutical importance. researchgate.netrsc.org The versatility of β-keto esters is also highlighted in their use for synthesizing compounds with potential antibacterial activity. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-oxooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBZMSYQUPSNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001194733 | |

| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-77-3 | |

| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Oxooxane 2 Carboxylate

Established Synthetic Pathways for Oxooxane Carboxylates

Intramolecular Condensation Reactions

Intramolecular condensation reactions represent a classical and effective approach for the formation of cyclic structures, including the oxooxane core of the target molecule.

A study on the synthesis of ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate utilized an acyloin-type condensation of ethyl cinnamate (B1238496) in the presence of sodium sand and dry ether, highlighting the applicability of this condensation in forming cyclic keto-esters. researchgate.net

Esterification Reactions for Carboxylic Acid Derivatives

The final step in many synthetic routes to ethyl 5-oxooxane-2-carboxylate involves the esterification of the corresponding carboxylic acid, 5-oxooxane-2-carboxylic acid. The Fischer esterification is a widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, ethanol) is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the ester product, an excess of the alcohol is often used as the solvent. masterorganicchemistry.comlibretexts.org Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.commasterorganicchemistry.com

Alternative esterification methods include the reaction of the carboxylic acid with dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its mild reaction conditions and high yields, even with sterically hindered substrates. organic-chemistry.org

Novel and Emerging Synthetic Approaches

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis has emerged as a powerful strategy, combining the selectivity of enzymes with the versatility of chemical transformations to produce complex molecules. beilstein-journals.org This approach offers advantages in terms of stereoselectivity and milder reaction conditions compared to purely chemical methods.

For the synthesis of lactones, several biocatalytic routes are available, including Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of γ- and δ-ketoesters. nih.gov Baeyer-Villiger monooxygenases (BVMOs) are a key class of enzymes that catalyze the oxidation of ketones to esters or lactones. nih.gov

A notable chemo-enzymatic approach for synthesizing chiral epoxides, which can be precursors to lactones, involves a lipase-mediated Baeyer-Villiger oxidation as a key step. nih.gov Another example is the use of a three-step one-pot enzymatic cascade for the synthesis of a δ-lactone utilizing a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) and an alcohol dehydrogenase (ADH). rsc.org

Recently, engineered "carbene transferases" derived from cytochrome P450 have been developed to catalyze intramolecular C-H carbene insertions, providing a novel C-C bond-forming strategy for assembling diverse lactone structures, including six-membered δ-lactones. nsf.govacs.org This enzymatic platform expands the accessible structural diversity of lactones. nsf.govacs.org While a specific chemo-enzymatic synthesis of this compound has not been detailed in the provided information, these emerging enzymatic methods present promising avenues for its future synthesis, potentially offering high stereoselectivity and sustainability.

Green Chemistry Principles in the Synthesis of this compound

Utilization of Ionic Liquids as Reaction Media

The synthesis of this compound and related tetrahydropyran (B127337) (THP) derivatives can be significantly enhanced by the use of ionic liquids (ILs) as reaction media. researchgate.netdcu.ie Ionic liquids, which are salts with melting points below 100°C, offer several advantages over traditional organic solvents, including low volatility, high thermal stability, and the ability to be recycled and reused. researchgate.netnih.govresearchgate.net Their unique properties can lead to improved reaction rates, yields, and selectivity. researchgate.net

Various strategies for the synthesis of tetrahydropyran rings have been developed, and the use of ionic liquids has emerged as a promising approach. researchgate.net For instance, one-pot multicomponent reactions are particularly well-suited for the use of ILs. In the synthesis of functionalized pyran derivatives, ionic liquids can act as both the solvent and the catalyst. ajgreenchem.comtandfonline.com For example, the synthesis of tetrahydrobenzo[b]pyran derivatives has been successfully achieved in high yields using an imidazolium-based ionic liquid as a catalyst in an aqueous medium, highlighting the green aspects of this methodology. researchgate.net

A common route to tetrahydropyran rings involves the condensation of an aldehyde, an active methylene (B1212753) compound, and a dienophile or a similar precursor. While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, analogous syntheses of other pyran derivatives provide a strong basis for its potential application. For example, the one-pot, three-component condensation of an aldehyde, malononitrile, and dimedone in the presence of an ionic liquid like [EMIM][OH] under microwave irradiation has been shown to produce tetrahydrobenzo[b]pyran derivatives in excellent yields and short reaction times. ajgreenchem.com This approach could be adapted for the synthesis of this compound by selecting appropriate starting materials.

The table below summarizes the use of different ionic liquids in the synthesis of various pyran derivatives, which can be considered as models for the synthesis of this compound.

| Ionic Liquid Catalyst | Reactants | Product | Yield (%) | Reusability | Reference |

| [EMIM][OH] | Aromatic aldehydes, malononitrile, dimedone | Tetrahydrobenzo[b]pyran derivatives | High to excellent | Multiple cycles | ajgreenchem.com |

| [bmim]OH | Aldehydes, malononitrile, ethyl acetoacetate | 4H-pyran derivatives | High | Recoverable and reusable | tandfonline.com |

| [PEMIM][OH] | Substituted aldehydes, malononitrile, dimedone | Tetrahydrobenzo[b]pyran derivatives | High | Reusable | researchgate.net |

| MMWCNTs-PEG-IL | Benzaldehyde, malononitrile, dimedone | Tetrahydrobenzo[b]pyran derivative | High | Up to 7 runs | benthamdirect.com |

These examples demonstrate the versatility and efficiency of ionic liquids as reaction media for the synthesis of pyran rings. The development of a specific protocol for this compound would likely involve the optimization of the choice of ionic liquid, reaction conditions, and starting materials.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of complex molecules like this compound. nih.govresearchgate.net Enzymes operate under mild conditions, exhibit high chemo-, regio-, and stereoselectivity, and can catalyze a wide range of transformations. iupac.orgmdpi.com

While a direct biocatalytic synthesis of this compound is not extensively documented, related chemoenzymatic approaches for the synthesis of similar structures, such as hydroxyhexanoates and other oxygen heterocycles, provide valuable insights into potential synthetic routes. researchgate.netresearchgate.net

One plausible biocatalytic strategy for the synthesis of this compound could involve the enantioselective reduction of a suitable precursor. For instance, the reduction of ethyl 5-oxohexanoate (B1238966) to ethyl (S)-5-hydroxyhexanoate has been achieved with high yield and excellent enantiomeric excess using the yeast Pichia methanolica. researchgate.net A similar enzymatic reduction of a diketo-ester precursor could potentially lead to the formation of the chiral center in this compound, followed by a cyclization step.

Another approach could be an enzyme-triggered cascade reaction. iupac.org In such a process, an enzyme would initiate a series of reactions leading to the formation of the target molecule in a single pot. For example, the hydrolysis of an ester by a lipase (B570770) could generate a reactive intermediate that undergoes a subsequent intramolecular cyclization to form the tetrahydropyran ring. iupac.org

The use of isolated enzymes, such as lipases and ketoreductases, or whole-cell systems can be employed for these transformations. researchgate.netucl.ac.uk Lipases are particularly versatile and have been used in the synthesis of various heterocyclic compounds. nih.gov Ketoreductases are highly efficient in the stereoselective reduction of ketones to alcohols, a key transformation that could be utilized in the synthesis of the chiral oxo-ester. ucl.ac.uk

The following table presents examples of enzyme-mediated transformations on related substrates, illustrating the potential of biocatalysis for the synthesis of this compound.

| Enzyme/Organism | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Pichia methanolica (SC 16116) | Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | 80-90 | >95 | researchgate.net |

| Pichia methanolica (SC 16116) | 5-Oxohexanenitrile | 5-(S)-Hydroxyhexanenitrile | 80-90 | >95 | researchgate.net |

| Candida antarctica lipase B (CAL-B) | Aldehydes, activated olefins, cyclohexanone, acetamide | Spiro-oxazino derivatives | High | - | nih.gov |

| Ketoreductases (from metagenome) | Wieland-Miescher Ketone | Reduced product | 89 (isolated) | >99 | ucl.ac.uk |

The development of a specific biocatalytic route for this compound would require screening for suitable enzymes and optimizing reaction conditions to achieve high conversion and selectivity. The chemoenzymatic synthesis, combining the best of chemical and biological methods, holds significant promise for the efficient and sustainable production of this and other complex chiral molecules. nih.govresearchgate.net

Elucidating Reaction Mechanisms and Pathways of Ethyl 5 Oxooxane 2 Carboxylate

Mechanistic Studies of Ring-Closing and Ring-Opening Reactions

The oxooxane core of ethyl 5-oxooxane-2-carboxylate is a δ-valerolactone derivative. The stability and reactivity of this ring are central to its chemical behavior.

Ring-Opening Reactions:

The ring-opening of δ-lactones like this compound can be initiated by nucleophiles or electrophiles under specific conditions. A prominent example is the ring-opening polymerization (ROP) of δ-valerolactone, a related compound, which provides insights into the behavior of the oxooxane ring.

In zwitterionic ring-opening polymerization (ZROP) catalyzed by N-heterocyclic carbenes (NHCs), the reaction is initiated by the nucleophilic attack of the NHC on the carbonyl carbon of the lactone. acs.org This forms a zwitterionic tetrahedral intermediate. Computational studies using density functional theory (DFT) have shown that the rate-determining step is the subsequent ring-opening of this intermediate. acs.orgnih.gov This step has a significant activation barrier because it requires the development of a partial positive charge adjacent to the already positively charged NHC moiety. nih.gov

Another well-studied mechanism is the coordination-insertion mechanism, often catalyzed by metal alkoxides like tin(II) n-butoxide. researchgate.net This process involves the coordination of the lactone's carbonyl oxygen to the metal center, followed by the insertion of the lactone into the metal-alkoxide bond. This mechanism typically proceeds through several intermediate states, including two transition states. researchgate.net The initial coordination of the monomer to the metal catalyst is often the rate-determining step. researchgate.net

The reactivity of lactones in ROP is also influenced by ring strain. However, studies have shown that ring strain is only a partial driving force for these reactions. researchgate.net

Detailed Analysis of Esterification and Transesterification Mechanisms

The ethyl ester group of the title compound can undergo esterification and transesterification reactions, which are fundamental transformations in organic chemistry.

Esterification:

While this compound is already an ester, understanding the reverse reaction, hydrolysis, and the general mechanism of esterification provides a complete picture. The Fischer esterification is a classic acid-catalyzed process involving the reaction of a carboxylic acid with an alcohol. byjus.comchemguide.co.uk The mechanism involves several key steps:

Protonation of the carbonyl oxygen: This activates the carbonyl group towards nucleophilic attack. byjus.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol attacks the electrophilic carbonyl carbon. byjus.comchemguide.co.uk

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups. byjus.com

Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group. byjus.com

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated to regenerate the acid catalyst and form the final ester product. byjus.com

Transesterification:

Transesterification is the conversion of one ester to another by reaction with an alcohol. libretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification: The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. libretexts.org

Base-Catalyzed Transesterification: This mechanism involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide and forming the new ester. masterorganicchemistry.comsaskoer.ca

| Reaction | Catalyst | Key Mechanistic Feature |

| Fischer Esterification | Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen to enhance electrophilicity. byjus.comchemguide.co.uk |

| Acid-Catalyzed Transesterification | Acid (e.g., H₂SO₄) | Reversible reaction driven by excess alcohol. libretexts.orgmasterorganicchemistry.com |

| Base-Catalyzed Transesterification | Base (e.g., NaOR) | Nucleophilic attack of an alkoxide on the carbonyl carbon. masterorganicchemistry.com |

Exploration of Condensation Reaction Mechanisms

The presence of α-hydrogens (protons on the carbon adjacent to the ketone) in this compound allows it to participate in condensation reactions, such as the aldol (B89426) and Claisen condensations. These reactions are powerful tools for forming new carbon-carbon bonds.

Aldol-Type Condensation:

In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. byjus.com For this compound, the enolate can be formed at the C4 position by deprotonation with a suitable base. This enolate can then react with another molecule of the ester or a different carbonyl compound. The general mechanism involves:

Enolate formation: A base removes an α-hydrogen to form a nucleophilic enolate. byjus.com

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of another molecule. byjus.com

Protonation: The resulting alkoxide is protonated to give the β-hydroxy carbonyl compound. byjus.com

Dehydration (optional): Under harsher conditions (e.g., heat), the β-hydroxy carbonyl compound can be dehydrated to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Claisen-Type Condensation:

The Claisen condensation is a reaction between two esters in the presence of a strong base, resulting in a β-keto ester. libretexts.org Similar to the aldol reaction, it involves the formation of an enolate from one ester molecule, which then attacks the carbonyl group of a second ester molecule. libretexts.org The key difference is that the tetrahedral intermediate collapses with the elimination of an alkoxide leaving group. libretexts.org A full equivalent of base is required because the resulting β-keto ester is acidic and is deprotonated by the base, driving the reaction to completion. libretexts.org

| Condensation Type | Reactants | Product | Key Feature |

| Aldol Condensation | Two carbonyl compounds (at least one with α-H) | β-hydroxy carbonyl | C-C bond formation via enolate attack. byjus.com |

| Claisen Condensation | Two esters (at least one with α-H) | β-keto ester | Elimination of an alkoxide from the tetrahedral intermediate. libretexts.org |

Investigation of Nucleophilic and Electrophilic Attack on the Oxooxane Core

The electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack are central to the reactivity of this compound.

Nucleophilic Attack:

The carbonyl carbon of the ketone and the carbonyl carbon of the ester are both electrophilic and susceptible to nucleophilic attack. pressbooks.pub Nucleophilic addition to the ketone would lead to the formation of a tertiary alcohol after protonation. Nucleophilic acyl substitution at the ester involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. pressbooks.pub The reactivity towards nucleophiles generally follows the order: acid chloride > anhydride (B1165640) > aldehyde > ketone > ester > amide.

Common nucleophiles that can react with this compound include:

Hydrides (e.g., from NaBH₄, LiAlH₄) for reduction of the ketone and/or ester.

Organometallic reagents (e.g., Grignard reagents, organolithiums).

Amines, which can lead to amides via nucleophilic acyl substitution or form enamines at the ketone.

Enolates in condensation reactions.

Electrophilic Attack:

While the carbonyl carbons are electrophilic, the carbonyl oxygens and the oxygen within the lactone ring have lone pairs of electrons and can act as Lewis bases, reacting with electrophiles. Protonation of a carbonyl oxygen by an acid catalyst, as seen in esterification, activates the carbonyl group for nucleophilic attack. byjus.comchemguide.co.uk Alkylation or acylation of the enolate formed from the ketone is another example of electrophilic attack.

Stereochemical Outcomes and Diastereoselective Control in Reactions Involving this compound

The presence of a stereocenter at the C2 position of the oxooxane ring introduces stereochemical considerations into its reactions.

When a new chiral center is created in a reaction involving an already chiral starting material like this compound, the products will be diastereomers. lumenlearning.comsaskoer.ca The formation of these diastereomers is often unequal due to steric and/or electronic effects, leading to diastereoselectivity. saskoer.ca

For example, nucleophilic attack on the ketone at C5 can occur from two different faces (re or si face). Due to the existing stereocenter at C2, these two pathways are diastereotopic and will likely lead to a mixture of diastereomeric alcohol products in unequal amounts. The stereochemical outcome can be influenced by the nature of the nucleophile, the solvent, and the presence of chelating agents or chiral catalysts. nih.gov

In reactions where the existing stereocenter at C2 is involved, such as an SN2 reaction that might displace a leaving group at this position, an inversion of configuration would be expected. lumenlearning.comochemtutor.com However, if the reaction proceeds through a planar intermediate (like an enolate), the stereochemical information at that center could be lost, potentially leading to a mixture of diastereomers. lumenlearning.com

The control of diastereoselectivity is a significant area of research in organic synthesis, often employing chiral auxiliaries, reagents, or catalysts to favor the formation of a specific diastereomer. nih.gov

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural assignment of ethyl 5-oxooxane-2-carboxylate. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed map of the molecular connectivity and stereochemistry.

¹H NMR Spectroscopic Applications

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, the signals corresponding to the ethyl ester group are readily identifiable. The methylene (B1212753) protons (-CH2-) of the ethyl group typically appear as a quartet around 4.2-4.3 ppm, while the methyl protons (-CH3) present as a triplet around 1.2-1.3 ppm. mpg.de The protons on the oxooxane ring give rise to more complex multiplets in the region of 2.5-4.6 ppm, with their specific chemical shifts and coupling patterns providing crucial data for determining the ring's conformation. mpg.de Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can be employed to resolve ambiguities in peak splitting and confirm proton-proton coupling relationships.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH- (ring, position 2) | 4.56 - 4.29 | multiplet | |

| -CH- (ring, position 6) | 3.30 - 3.13 | multiplet | |

| -CH2- (ring, position 3) | 2.59 | singlet | |

| -CH2- (ring, position 4) | 2.50 | ddd | 14.1, 6.9, 4.9 |

| -O-CH2-CH3 | 4.29 | 2q | 7.1, 3.2 |

| -O-CH2-CH3 | 1.29 | t | 7.1 |

Note: The spectral data presented are illustrative and can vary based on the solvent and spectrometer frequency used. Data sourced from a study using CDCl3 as the solvent. mpg.de

¹³C NMR Spectroscopic Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ketone group is typically observed as a downfield signal around 198 ppm, while the ester carbonyl carbon appears around 170 ppm. mpg.de The carbon of the C-O bond within the oxooxane ring is found at approximately 67 ppm. mpg.de The carbons of the ethyl group resonate at distinct positions, with the methylene carbon (-CH2-) appearing around 60-63 ppm and the methyl carbon (-CH3) at approximately 14 ppm. mpg.de

| Carbon | Chemical Shift (δ) in ppm |

| C=O (ketone, ring position 5) | 198.32 |

| C=O (ester) | 170.14 |

| -CH- (ring, position 2) | 67.46 |

| -CH2- (ring, position 6) | 66.10 |

| -CH2- (ring, position 3) | 35.26 |

| -CH2- (ring, position 4) | 26.06 |

| -O-CH2-CH3 | 63.88 |

| -O-CH2-CH3 | 14.12 |

Note: The spectral data presented are illustrative and can vary based on the solvent and spectrometer frequency used. Data sourced from a study using CDCl3 as the solvent. mpg.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can precisely validate the molecular weight of the compound, which has a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol . chemshuttle.com

Under mass spectrometric conditions, the molecule undergoes characteristic fragmentation. Common fragmentation patterns for esters include the loss of the alkoxy group. libretexts.org For this compound, this would correspond to the loss of the ethoxy group (-OCH2CH3), resulting in a fragment ion. The analysis of these fragmentation patterns provides valuable information for confirming the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester groups. nih.gov

The C=O stretching vibration of the ketone functional group typically appears in the range of 1700-1725 cm⁻¹. utdallas.edu The ester carbonyl (C=O) stretch is generally found at a slightly higher frequency, around 1735-1750 cm⁻¹. docbrown.infolibretexts.org Additionally, the spectrum will exhibit characteristic C-O stretching vibrations for both the ester and the ether linkage within the oxooxane ring, typically in the 1000-1300 cm⁻¹ region. libretexts.orglibretexts.org The presence of these distinct absorption bands provides clear evidence for the key functional groups in the molecule.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| C=O Stretch (Ketone) | ~1715 |

| C=O Stretch (Ester) | ~1740 |

| C-O-C Stretch (Ether in ring) | ~1250 |

| C-O Stretch (Ester) | ~1230-1250 |

Note: The wavenumbers are approximate and can be influenced by the molecular environment and sample state.

Computational Chemistry and Theoretical Studies of Ethyl 5 Oxooxane 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These calculations can determine the distribution of electrons, molecular orbital energies, and predict the molecule's reactivity.

For Ethyl 5-oxooxane-2-carboxylate, these studies can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, these calculations can map the electron density surface to identify regions susceptible to electrophilic or nucleophilic attack. While specific DFT studies on this compound are not widely available in public literature, the general principles of such analyses can be applied to predict its behavior.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms.

In the context of this compound, docking simulations could be employed to predict its interaction with various biological targets, such as enzymes or receptors. The simulation would calculate the binding affinity, often expressed as a docking score or binding energy, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. Such studies are pivotal for identifying potential therapeutic applications for the compound.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound, revealing its stable and transient shapes.

When combined with a biological target, MD simulations can offer a more accurate estimation of binding affinity by accounting for the flexibility of both the ligand and the receptor. The simulation can track changes in the protein-ligand complex, providing insights into the stability of the interaction and the energetic contributions of different components. This detailed understanding of the dynamic binding process is invaluable for optimizing lead compounds in drug development.

Hirshfeld Surface Analysis and Electrostatic Potential Mapping

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties like normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of interactions, such as hydrogen bonds and van der Waals forces. The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different intermolecular contacts.

Electrostatic potential (ESP) mapping illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, ESP mapping would highlight the electronegative oxygen atoms of the carbonyl and ester groups as likely sites for interaction with electrophiles.

Table 2: Predicted Intermolecular Interactions from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution (%) | Key Atoms Involved |

|---|---|---|

| H···H | Data not available | Hydrogen |

| O···H/H···O | Data not available | Oxygen, Hydrogen |

Natural Bonding Orbital (NBO) and Nonlinear Optical (NLO) Properties

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. This analysis can quantify the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO, which is crucial for understanding hyperconjugative interactions and charge transfer within the molecule.

Nonlinear optical (NLO) properties describe how a material's optical properties change under intense light. Molecules with significant intramolecular charge transfer, often revealed by NBO analysis, can exhibit large NLO responses. Computational studies can predict NLO properties like the first hyperpolarizability (β), which indicates the potential of a compound for use in optical devices.

Applications in Computational Drug Design and Cheminformatics

The computational techniques described above are integral to modern drug design and cheminformatics. For this compound, these methods can be systematically applied to explore its potential as a therapeutic agent.

Computational drug design involves using these tools to identify and optimize lead compounds. For instance, after identifying a potential biological target through docking, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of derivatives with their biological activity. This allows for the rational design of new analogues with improved potency and selectivity.

Cheminformatics applies computational methods to manage and analyze large datasets of chemical information. By comparing the computed properties of this compound with those in large chemical libraries, it is possible to predict its biological activities, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Chemical Transformations and Derivatization Strategies for Ethyl 5 Oxooxane 2 Carboxylate

Reactions at the Ester Moiety

Reactions at the Ester Moiety

The ester group of Ethyl 5-oxooxane-2-carboxylate is susceptible to nucleophilic attack, leading to several important transformations.

The hydrolysis of the ester in this compound can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid and ethanol (B145695). chemguide.co.uk To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Basic hydrolysis, also known as saponification, is a more common and generally irreversible method for cleaving the ester. chemguide.co.ukmasterorganicchemistry.com This reaction is carried out by heating the ester with a dilute aqueous alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukoperachem.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com This results in the formation of a carboxylate salt and ethanol. chemguide.co.ukmasterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. masterorganicchemistry.comoperachem.com The irreversibility of saponification is a key advantage, as the final deprotonation of the carboxylic acid by the alkoxide formed is a highly favorable acid-base reaction. khanacademy.org

Table 1: Comparison of Hydrolysis Methods for this compound

| Feature | Acid-Catalyzed Hydrolysis | Saponification (Base-Promoted Hydrolysis) |

|---|---|---|

| Reagent | Dilute acid (e.g., HCl, H₂SO₄) | Dilute alkali (e.g., NaOH, KOH) |

| Reaction Type | Reversible | Irreversible |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Final Product | Carboxylic acid (after workup) | Carboxylic acid (after acidification) |

| Key Advantage | Direct formation of carboxylic acid | High yield due to irreversibility |

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. researchgate.net Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. Base-catalyzed transesterification proceeds through the nucleophilic attack of an alkoxide on the ester carbonyl.

This method is particularly useful for synthesizing a variety of esters from a common starting material. For instance, reacting this compound with methanol (B129727) in the presence of a suitable catalyst would yield Mthis compound. The reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the reactant alcohol is often used, or the lower-boiling alcohol (in this case, ethanol) is removed by distillation. embrapa.br

The ester group of this compound can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures and is often slower than hydrolysis. The direct reaction of esters with amines can be challenging, and often requires the use of catalysts or conversion of the ester to a more reactive acylating agent. scispace.comdntb.gov.ua

A more common and efficient method for forming a related functional group is the reaction with hydrazine (B178648) (N₂H₄) to form a hydrazide. nih.gov This reaction is generally more facile than amidation with amines. Hydrazides are valuable synthetic intermediates that can be used to synthesize a variety of heterocyclic compounds. nih.govresearchgate.net The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent like ethanol would yield 5-oxooxane-2-carbohydrazide.

Reactions at the Ketone Functionality (C-5 Oxo group)

The ketone group at the C-5 position of the oxane ring provides another site for chemical modification, primarily through reduction and reactions involving the adjacent α-carbons.

The carbonyl group of the ketone can be reduced to a secondary alcohol, yielding an ethyl 5-hydroxyoxane-2-carboxylate. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the selectivity and outcome.

Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones. wikipedia.orgharvard.edu Sodium borohydride is a milder reducing agent and is generally selective for aldehydes and ketones over esters. khanacademy.org This selectivity would be advantageous if only the ketone functionality in this compound is to be reduced. Lithium aluminum hydride is a much stronger reducing agent and will reduce both the ketone and the ester group. harvard.edukhanacademy.org Therefore, its use would lead to the corresponding diol.

Other reduction methods include catalytic hydrogenation and transfer hydrogenation. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses aluminum isopropoxide in isopropyl alcohol, is a chemoselective method for reducing ketones and aldehydes. tcichemicals.com

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Abbreviation | Reactivity | Selectivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Reduces ketones, esters, carboxylic acids, etc. |

| Borane | BH₃ | Reduces carboxylic acids in the presence of esters |

The presence of α-hydrogens adjacent to the ketone carbonyl allows for the formation of enols and enolates. masterorganicchemistry.comucsb.edu Enolization is the process where the ketone tautomerizes to its enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. bham.ac.uk This equilibrium is typically catalyzed by either acid or base.

Under basic conditions, the removal of an α-proton by a base generates an enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. bham.ac.uk For this compound, there are two α-carbons to the ketone, at the C-4 and C-6 positions. Deprotonation can potentially occur at either of these positions, leading to two different enolates. The regioselectivity of enolate formation can often be controlled by the choice of base, solvent, and temperature. vanderbilt.edu For instance, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate (deprotonation at the less hindered position), while a smaller, stronger base under thermodynamic control (higher temperatures, equilibrium conditions) favors the more substituted, thermodynamically more stable enolate. vanderbilt.edumnstate.edu

Once formed, the enolate of this compound can react with various electrophiles, such as alkyl halides (alkylation), aldehydes (aldol reaction), or halogens (α-halogenation). ucsb.edumnstate.edu These reactions provide a powerful means to introduce new substituents at the α-position to the ketone, further diversifying the molecular scaffold.

Reactions with Nucleophiles (e.g., Grignard Reagents, Organolithiums)

This compound possesses two primary electrophilic sites susceptible to attack by strong carbon-based nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi): the ketone at the C5 position and the ester at the C2 position. The reactivity of these nucleophiles generally leads to the formation of new carbon-carbon bonds and results in alcohols after an acidic workup. masterorganicchemistry.com

Grignard Reagents: Grignard reagents are powerful nucleophiles that react with both ketones and esters. adichemistry.com When this compound is treated with a Grignard reagent, the ketone carbonyl is attacked to form a tertiary alcohol upon protonation. masterorganicchemistry.comadichemistry.com The ester group, however, typically undergoes a double addition. masterorganicchemistry.comleah4sci.com The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form a ketone. leah4sci.com This newly formed ketone is then immediately attacked by a second equivalent of the Grignard reagent, ultimately yielding another tertiary alcohol after workup. leah4sci.com Consequently, the reaction with excess Grignard reagent is expected to transform both the original ketone and the ester group into tertiary alcohols.

Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org They react with aldehydes and ketones to produce alcohols. wikipedia.org Their reaction with the ester and ketone groups on this compound would be expected to proceed similarly to Grignard reagents, yielding tertiary alcohols at both positions. A notable difference in reactivity is observed with carboxylic acids; organolithium reagents can add to the carboxylate salt (formed after initial deprotonation) to produce a stable dianion intermediate, which yields a ketone upon acidic workup. masterorganicchemistry.comyoutube.com This specific reaction is less relevant to the intact ester but could become significant if the ester undergoes hydrolysis.

The general mechanism for these nucleophilic additions involves the attack of the carbanion-like carbon of the organometallic reagent on the electrophilic carbonyl carbon, breaking the C=O pi bond. leah4sci.com An aqueous acidic workup is then required to protonate the resulting alkoxide intermediates to furnish the final alcohol products. youtube.com

| Nucleophile | Functional Group Targeted | Expected Product after Workup | Notes |

|---|---|---|---|

| Grignard Reagent (RMgX) | C5 Ketone | Tertiary Alcohol | Single nucleophilic addition. adichemistry.com |

| Grignard Reagent (RMgX) | C2 Ester | Tertiary Alcohol | Two equivalents of the Grignard reagent add to the ester. masterorganicchemistry.com |

| Organolithium (RLi) | C5 Ketone | Tertiary Alcohol | Similar to Grignard reagents but generally more reactive. wikipedia.org |

| Organolithium (RLi) | C2 Ester | Tertiary Alcohol | Proceeds via a double addition mechanism. youtube.com |

Ring Modifications and Expansions/Contractions

The six-membered oxane ring of this compound can potentially undergo structural reorganization, such as ring expansion or contraction, under specific reaction conditions. etsu.edu These transformations are typically driven by the formation of a more stable carbocation or the relief of ring strain. wikipedia.org

Ring expansion reactions often proceed through a carbocation intermediate adjacent to the ring. wikipedia.org For the oxane ring system, a carbocation could be generated, for instance, by protonation of the ketone's carbonyl oxygen, followed by the loss of a leaving group from an adjacent carbon. A subsequent Wagner-Meerwein type rearrangement could lead to the migration of an endocyclic C-C bond, resulting in an enlarged ring system. etsu.edu For example, syntheses of tetrahydropyran (B127337) neolignans have been achieved using a ring-expansion reaction from a tetrahydrofuran (B95107) precursor. nih.gov Such reactions highlight the feasibility of expanding heterocyclic rings under appropriate conditions.

Conversely, ring contractions can also occur, often through photochemical rearrangements or Wolff rearrangements of α-diazo-ketones. etsu.edu A photochemical ring contraction has been observed in a tetrahydropyridazinone system, converting it to a pyrrolidinone. rsc.org While less common for simple oxanes, these precedents suggest that under specific energetic conditions, the oxane ring could potentially contract to a more strained, but synthetically useful, tetrahydrofuran derivative.

Functionalization of the Oxane Ring System

Beyond reactions at the existing carbonyl groups, the oxane ring itself can be functionalized to introduce new chemical entities. The synthesis of functionalized tetrahydropyran (THP) rings is a significant area of research, particularly in the synthesis of natural products. york.ac.ukbohrium.com

Strategies for functionalizing the oxane ring of this compound could include:

α-Functionalization: The carbon atoms adjacent (alpha) to the ketone and ester carbonyls are the most likely sites for functionalization. Under basic conditions, a proton can be abstracted to form an enolate intermediate. This nucleophilic enolate can then react with various electrophiles (e.g., alkyl halides) to introduce new substituents at the α-position.

C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. Catalytic systems, for example using Palladium(II), can activate C-H bonds and enable the introduction of new groups on the saturated carbon backbone of the ring, away from the influence of the existing functional groups. organic-chemistry.org

Radical Reactions: Free-radical cyclization of unsaturated alkyl halides using catalysts like NiCl₂ can be used to form oxa-cycles, indicating that radical-based methods could also be employed to functionalize existing tetrahydropyran rings. organic-chemistry.org

Derivatization for Enhanced Analytical Performance

For quantitative analysis by methods such as High-Performance Liquid Chromatography (HPLC), it is often necessary to chemically modify an analyte to improve its detectability. This process, known as derivatization, can enhance UV absorbance or introduce fluorescence. mdpi.com

Stable isotope labeling is a powerful technique used in conjunction with mass spectrometry (MS) for accurate quantification. acs.org By introducing heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) into the structure of this compound, a labeled internal standard can be synthesized. acs.org This standard, which is chemically identical to the analyte but has a higher mass, is added to a sample at a known concentration to correct for variations in sample preparation and instrument response. nih.gov

Strategies for labeling could include:

Synthesis from Labeled Precursors: Using starting materials that already contain stable isotopes to build the molecule. Cambridge Isotope Laboratories, Inc. is a leading producer of such stable isotope-labeled compounds. isotope.comisotope.com

Incorporation via Chemical Reaction: Using a labeled reagent during a synthetic step. For example, a ¹³C-labeled Grignard or organolithium reagent could be used in a reaction at the ketone or ester group.

The native structure of this compound lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using HPLC with UV or fluorescence detection (FLD). nih.gov Derivatization can attach a molecule with these properties.

Targeting the Ketone Group: The ketone at the C5 position can be targeted with various reagents. Hydrazine derivatives, such as 2-nitrophenylhydrazine (B1229437) (2-NPH), react with ketones to form hydrazones that are UV-active. nih.gov For fluorescence detection, fluorescent hydrazides can be used. thermofisher.com Diamine reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) are also used to derivatize α-keto acids to form highly fluorescent quinoxaline (B1680401) derivatives, a reaction that could be adapted for the ketone in the oxane ring. rsc.orgrsc.org

Targeting the Carboxylate Group: The ethyl ester can be hydrolyzed to a carboxylic acid. This acid can then be reacted with a UV-active or fluorescent labeling agent. Common derivatization reagents for carboxylic acids include fluorescent alkyl halides or fluorescent diazoalkanes like 9-anthryldiazomethane (B78999) (ADAM). thermofisher.com

| Target Functional Group | Reagent | Detection Method | Reference |

|---|---|---|---|

| Ketone | 2-Nitrophenylhydrazine (2-NPH) | HPLC-UV | nih.gov |

| Ketone | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | HPLC-FLD | rsc.org |

| Carboxylic Acid (post-hydrolysis) | 9-Anthryldiazomethane (ADAM) | HPLC-FLD | thermofisher.com |

| Carboxylic Acid (post-hydrolysis) | 5-Bromomethylfluorescein | HPLC-FLD | thermofisher.com |

Carbodiimide-mediated coupling is a widely used method for forming amide bonds between a carboxylic acid and a primary amine under mild aqueous conditions. nih.govcreative-proteomics.com For this compound, this strategy first requires the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

The most common carbodiimide (B86325) is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com The reaction mechanism involves the activation of the carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is susceptible to nucleophilic attack by a primary amine. chemistrysteps.com The amine displaces the EDC byproduct (a soluble urea (B33335) derivative) to form a stable amide bond. thermofisher.com

To improve the efficiency of the reaction and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. creative-proteomics.comthermofisher.com EDC first reacts with the carboxylic acid, and this intermediate then reacts with NHS to form a more stable NHS ester. This semi-stable ester is less prone to hydrolysis and reacts efficiently with the primary amine to yield the final amide conjugate. thermofisher.com This method is ideal for attaching amine-containing fluorescent tags or other labels for analytical purposes. nih.gov

Applications in Organic Synthesis and Beyond

Ethyl 5-oxooxane-2-carboxylate as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the ester and lactone functionalities in this compound allows for a variety of chemical transformations, making it a highly sought-after starting material for the synthesis of intricate molecular architectures.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for their synthesis. The reaction of the closely related ethyl 2-oxotetrahydrofuran-3-carboxylates with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydroxypentanoic acid hydrazides. These intermediates can then be treated with isothiocyanates and subsequently cyclized to yield 1,2,4-triazole-3-thiol derivatives researchgate.net. This reactivity highlights the potential of the oxooxane-carboxylate scaffold in accessing diverse heterocyclic systems.

For instance, the reaction of various dicarbonyl compounds with hydrazines is a well-established method for the synthesis of pyridazine derivatives google.comorganic-chemistry.orgresearchgate.netnih.gov. While direct synthesis from this compound is not extensively documented, its structure suggests its potential as a synthon for substituted pyridazinones through condensation reactions with hydrazine-based reagents.

Similarly, the synthesis of thiazole-5-carboxylate esters has been achieved through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides researchgate.net. This transformation proceeds via an intermediate imino-carbene, showcasing a potential reactive pathway that could be explored with this compound.

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound Derivatives

| Heterocyclic System | Potential Synthetic Precursor | Key Reagents |

| 1,2,4-Triazoles | Ethyl 2-oxotetrahydrofuran-3-carboxylates | Hydrazine hydrate, Isothiocyanates |

| Pyridazines | This compound | Hydrazine derivatives |

| Thiazoles | This compound | Thioamides (via photolytic methods) |

Precursor for Chiral Molecules and Enantiopure Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound, possessing a chiral center, is an attractive starting material for the synthesis of chiral molecules. A significant advancement in this area is the asymmetric hydrogenation of dialkyl 2-oxoglutarates over a cinchona-modified platinum catalyst, which yields chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess (up to 96% ee) rsc.org. This method provides a direct route to enantiopure building blocks that are frequently used in the synthesis of natural products rsc.org.

The resulting chiral lactones are valuable intermediates that can be further elaborated into a variety of enantiopure compounds. The stereocenter established in the lactone ring can direct the stereochemistry of subsequent reactions, a strategy commonly employed in asymmetric synthesis .

Table 2: Enantioselective Synthesis of Alkyl 5-oxotetrahydrofuran-2-carboxylates

| Substrate | Catalyst System | Modifier | Enantiomeric Excess (ee) | Reference |

| Diethyl 2-ketoglutarate | Pt/Al2O3 | Cinchonidine | ~86% | |

| Diethyl 2-ketoglutarate | Pt/Al2O3 | MeOHCD | up to 96% |

Role in Pharmaceutical and Agrochemical Intermediates

The structural motif of tetrahydrofuran (B95107) and its derivatives is present in numerous biologically active compounds. Substituted pyridazines, which can be conceptually derived from this compound, are known intermediates for herbicidal and fungicidal compounds google.com. For example, certain crystal forms of methyl(2R,4R)-4-[[(5S)-3-(3,5-difluorophenyl)-5-vinyl-4H-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate have shown improved herbicidal activity google.com.

Furthermore, derivatives of (E)-4-arylidene-5-oxotetrahydrofuran have demonstrated significant antifungal activity against pathogens like Gibberella zeae nih.gov. This suggests that the core structure of this compound could be a valuable scaffold for the development of new agrochemical agents.

In the pharmaceutical realm, the lactone moiety is a common feature in many drug molecules. The versatility of this compound allows for its incorporation into more complex structures with potential therapeutic applications. For instance, the inhibition of biotin carboxylase, a key enzyme in fatty acid synthesis, by compounds like ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate highlights the potential of carboxylate-containing structures in developing new antibacterial agents nih.gov.

The synthesis of natural products often requires chiral building blocks to construct complex stereochemical architectures. Chiral lactones derived from the asymmetric synthesis of compounds like this compound are valuable synthons in this regard rsc.org.

A notable example is the synthesis of (+)-biotin (Vitamin H). While a direct synthesis from this compound is not reported, the synthesis of the related epi-biotin sulfone utilizes a cis-[5–5]-fused ring system that shares structural similarities with the tetrahydrofuran core nih.gov. This underscores the potential utility of such lactone building blocks in assembling the intricate frameworks of natural products. The stereocenter in the lactone can be used to control the stereochemistry of the final natural product, making it a crucial component in a total synthesis strategy.

Intermediates in Specialized Polymer and Material Science Applications

While the direct application of this compound as a monomer in polymerization is not widely documented, its structural features suggest potential roles in material science. The lactone ring is susceptible to ring-opening polymerization, a common method for producing biodegradable polyesters researchgate.net. Furan-based polyesters, for example, are gaining interest as high-performance polymers derived from renewable resources mdpi.com.

The ester functionality of this compound could also be utilized to functionalize existing polymers. For instance, it could be incorporated into polymers like poly(lactic-co-glycolic acid) (PLGA) to introduce specific chemical moieties for surface engineering or to enhance drug delivery capabilities rsc.org. Although specific examples with this compound are scarce, the general strategies for creating functional biodegradable polymers suggest a potential avenue for its use. The development of novel materials with tailored properties, such as heteropropellanes constructed from dihydrobenzo[b]benzo organic-chemistry.orgresearchgate.netgoogle.comoxazino[2,3-e] google.comoxazine systems, also hints at the broader applicability of complex heterocyclic structures derived from such versatile building blocks researchgate.net.

Q & A

Q. What spectroscopic techniques are critical for characterizing Ethyl 5-oxooxane-2-carboxylate, and how should data be interpreted?

- Methodological Answer : Key techniques include NMR (¹H/¹³C), IR , and mass spectrometry . For NMR, analyze chemical shifts to confirm ester carbonyl (δ ~165-175 ppm) and lactone (δ ~170-180 ppm) groups. IR should show C=O stretches (~1740 cm⁻¹ for ester, ~1700 cm⁻¹ for lactone). Cross-validate with X-ray crystallography to resolve ambiguities in stereochemistry or bond angles (e.g., C-O-C lactone ring angles ~116–122°) . Mass spectrometry (ESI or EI) confirms molecular weight (e.g., [M+H]⁺ peak). Always compare experimental data with computational predictions (DFT) for validation .

Q. What synthetic strategies are typically used to prepare this compound?

- Methodological Answer : Common routes involve esterification of 5-oxooxane-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) or cyclization of γ-keto esters. For cyclization, use Dean-Stark traps to remove water and drive lactonization. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution). Optimize yields by adjusting temperature (80–100°C) and catalyst loading (1–5 mol%) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines : wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (Section 4.1 of SDS) . In case of exposure, rinse skin with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers, and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

- Methodological Answer : Use single-crystal X-ray diffraction to determine bond lengths (e.g., C=O ~1.21 Å) and angles (e.g., C-O-C ~117°). Refine data with SHELXL ( ), ensuring R-factor < 5%. For disordered regions, apply TLS parameterization or TWIN commands . Validate using PLATON (checkCIF) to identify outliers (e.g., unusual torsion angles). Compare with DFT-optimized geometries (e.g., Gaussian09) to reconcile discrepancies .

Q. What methodologies address contradictions between experimental and computational spectral data?

- Methodological Answer : Perform temperature-dependent NMR to detect conformational flexibility (e.g., lactone ring puckering). Use solvent polarity studies (DMSO vs. CDCl₃) to assess hydrogen bonding. For IR, compare solid-state (ATR) vs. solution spectra. Employ DFT-D3 (dispersion-corrected) calculations to model intermolecular interactions. If contradictions persist, re-evaluate crystal packing effects via Hirshfeld surface analysis .

Q. How can multi-technique approaches enhance stability studies of this compound under stress conditions?

- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 220 nm). Use TGA-DSC to identify thermal decomposition thresholds (>150°C). For photostability, expose to UV light (ICH Q1B) and track degradation via LC-MS. Correlate results with molecular dynamics simulations (AMBER) to predict degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。